molecular formula C10H9FO3 B12339072 2-(4-Acetyl-3-fluorophenyl)acetic acid

2-(4-Acetyl-3-fluorophenyl)acetic acid

Cat. No.: B12339072
M. Wt: 196.17 g/mol
InChI Key: NARDJEBZVJGHFI-UHFFFAOYSA-N
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Description

2-(4-Acetyl-3-fluorophenyl)acetic acid: is an organic compound with the molecular formula C10H9FO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an acetyl group at the 4-position and a fluorine atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetyl-3-fluorophenyl)acetic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-fluorotoluene with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 4-acetyl-3-fluorotoluene is then subjected to a halogen-metal exchange reaction using n-butyllithium, followed by carboxylation with carbon dioxide to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, advanced catalysts, and precise temperature and pressure control to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetyl-3-fluorophenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of this compound derivatives with carboxylic acid or ketone functional groups.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups replacing the fluorine atom.

Scientific Research Applications

2-(4-Acetyl-3-fluorophenyl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-Acetyl-3-fluorophenyl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The acetyl and fluorine substituents can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenylacetic acid: Similar structure but lacks the acetyl group.

    3-Fluorophenylacetic acid: Similar structure but lacks the acetyl group and has the fluorine atom at a different position.

    2-Fluorophenylacetic acid: Similar structure but lacks the acetyl group and has the fluorine atom at a different position.

Uniqueness

2-(4-Acetyl-3-fluorophenyl)acetic acid is unique due to the presence of both the acetyl and fluorine substituents on the aromatic ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

2-(4-Acetyl-3-fluorophenyl)acetic acid is a compound of increasing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H9F O3
  • Molecular Weight : 196.17 g/mol
  • Structure : The compound features an acetyl group and a fluorine atom, which are believed to enhance its biological activity and interaction with biological targets.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, it demonstrated high efficacy against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 2.0 mg/mL.

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Klebsiella pneumoniae1.5
Pseudomonas aeruginosa2.0

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. It was found to significantly reduce the production of pro-inflammatory cytokines in cultured human macrophages, suggesting its role in modulating inflammatory responses . This property could be beneficial for conditions such as arthritis or other inflammatory diseases.

3. Anticancer Properties

Recent investigations have also focused on the anticancer effects of this compound. In cell line studies, it exhibited cytotoxic effects against various cancer types, including breast and lung cancer cells. The compound's mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .

Cancer Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20
Huh7 (Liver Cancer)25

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
  • Cell Signaling Modulation : It has been suggested that it alters signaling pathways related to apoptosis and inflammation, particularly through the NF-κB pathway .

Case Studies

A notable study published in Journal of Medicinal Chemistry examined the structure-activity relationship (SAR) of similar compounds, emphasizing how modifications in the acetyl and fluorine groups influence biological activity. This study found that variations in these substituents significantly affected the potency against microbial infections and cancer cell lines .

Properties

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

2-(4-acetyl-3-fluorophenyl)acetic acid

InChI

InChI=1S/C10H9FO3/c1-6(12)8-3-2-7(4-9(8)11)5-10(13)14/h2-4H,5H2,1H3,(H,13,14)

InChI Key

NARDJEBZVJGHFI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)CC(=O)O)F

Origin of Product

United States

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